molecular formula C3H8BrNO4 B12613189 Nitric acid--(2R)-2-bromopropan-1-ol (1/1) CAS No. 651007-57-7

Nitric acid--(2R)-2-bromopropan-1-ol (1/1)

Cat. No.: B12613189
CAS No.: 651007-57-7
M. Wt: 202.00 g/mol
InChI Key: WFEIYHSGCLXOTO-AENDTGMFSA-N
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Description

Nitric acid–(2R)-2-bromopropan-1-ol (1/1) is a chemical compound that combines nitric acid with (2R)-2-bromopropan-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid–(2R)-2-bromopropan-1-ol typically involves the reaction of (2R)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, often at low temperatures to prevent decomposition or unwanted side reactions. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of nitric acid–(2R)-2-bromopropan-1-ol may involve large-scale batch or continuous processes. The key steps include the careful handling of nitric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent hazardous reactions. The product is typically purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Nitric acid–(2R)-2-bromopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The bromine atom in the compound can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nitric acid–(2R)-2-bromopropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of brominated compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of brominated molecules on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of nitric acid–(2R)-2-bromopropan-1-ol involves its interaction with molecular targets through its bromine and nitric acid moieties. The bromine atom can participate in electrophilic substitution reactions, while the nitric acid component can act as an oxidizing agent. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Nitric acid–(2S)-2-bromopropan-1-ol: Similar in structure but with a different stereochemistry.

    Nitric acid–(2R)-2-chloropropan-1-ol: Similar but with a chlorine atom instead of bromine.

    Nitric acid–(2R)-2-iodopropan-1-ol: Similar but with an iodine atom instead of bromine.

Uniqueness

Nitric acid–(2R)-2-bromopropan-1-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

651007-57-7

Molecular Formula

C3H8BrNO4

Molecular Weight

202.00 g/mol

IUPAC Name

(2R)-2-bromopropan-1-ol;nitric acid

InChI

InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m1./s1

InChI Key

WFEIYHSGCLXOTO-AENDTGMFSA-N

Isomeric SMILES

C[C@H](CO)Br.[N+](=O)(O)[O-]

Canonical SMILES

CC(CO)Br.[N+](=O)(O)[O-]

Origin of Product

United States

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